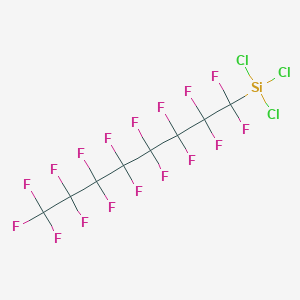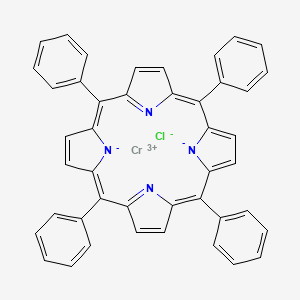
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride is a coordination complex that features a central chromium ion coordinated to a tetraphenylporphyrin ligand and a chloride ion. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, materials science, and medicine. The tetraphenylporphyrin ligand is a synthetic analog of naturally occurring porphyrins, which are essential components in biological systems such as hemoglobin and chlorophyll .
準備方法
The synthesis of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride typically involves the reaction of chromium salts with 5,10,15,20-tetraphenylporphyrin under specific conditions. One common method is to react chromium(III) chloride with 5,10,15,20-tetraphenylporphyrin in a suitable solvent such as toluene or chloroform. The reaction is often carried out under reflux conditions to ensure complete coordination of the chromium ion to the porphyrin ligand .
The use of high-purity starting materials and controlled reaction environments can improve yield and purity .
化学反応の分析
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in ligand exchange reactions, where the chloride ion is replaced by other anions or neutral ligands .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(IV) or chromium(V) species, while reduction reactions typically produce chromium(II) complexes .
科学的研究の応用
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and polymerization processes. In biology and medicine, the compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light-activated compounds to destroy cancer cells .
In industry, this compound is explored for its use in the development of sensors and electronic devices. Its unique photophysical properties make it suitable for applications in solar energy conversion and optoelectronics .
作用機序
The mechanism of action of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride involves the interaction of the central chromium ion with various molecular targets. The chromium ion can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic and photochemical applications. The tetraphenylporphyrin ligand provides a stable framework that enhances the compound’s photophysical properties, allowing it to absorb and emit light efficiently .
Molecular targets and pathways involved in the compound’s action include electron transport chains in biological systems and catalytic cycles in chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is particularly important in photodynamic therapy .
類似化合物との比較
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride can be compared with other metalloporphyrins such as iron(III) tetraphenylporphyrin chloride and manganese(III) tetraphenylporphyrin chloride. These compounds share similar structural features but differ in their central metal ions, which impart unique chemical and physical properties .
For example, iron(III) tetraphenylporphyrin chloride is known for its catalytic activity in oxidation reactions, while manganese(III) tetraphenylporphyrin chloride is studied for its magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents . The unique combination of chromium and tetraphenylporphyrin in this compound provides distinct advantages in photophysical applications and redox chemistry .
Similar compounds include:
- Iron(III) tetraphenylporphyrin chloride
- Manganese(III) tetraphenylporphyrin chloride
- Cobalt(II) tetraphenylporphyrin chloride
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
特性
分子式 |
C44H28ClCrN4 |
|---|---|
分子量 |
700.2 g/mol |
IUPAC名 |
chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |
InChIキー |
DJXCXCGPVDGHEU-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
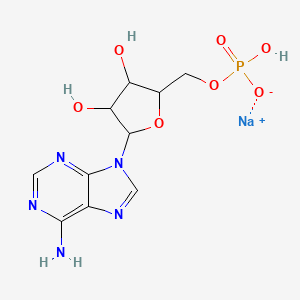
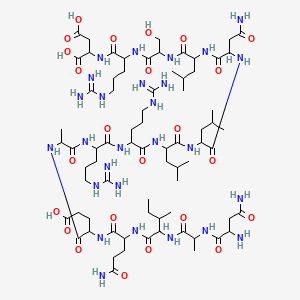
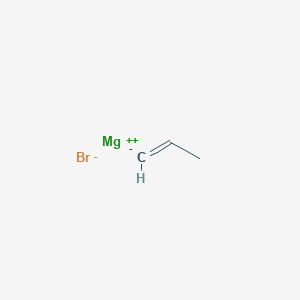
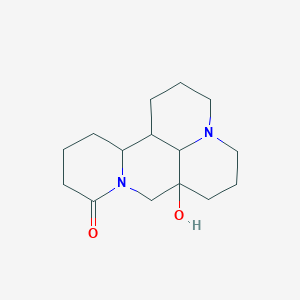
![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)

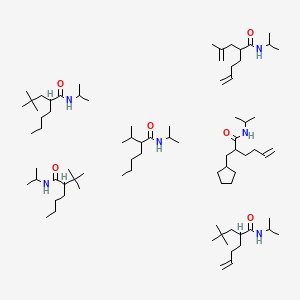
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
